molecular formula C10H19NO2S B13199430 Spiro[4.5]decane-6-sulfonamide

Spiro[4.5]decane-6-sulfonamide

Katalognummer: B13199430
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: QGIYNGXKMWUOLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[45]decane-6-sulfonamide is a chemical compound characterized by a spirocyclic structure, where a sulfonamide group is attached to the sixth carbon of the spiro[45]decane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-6-sulfonamide typically involves the formation of the spirocyclic core followed by the introduction of the sulfonamide group. One common method involves the reaction of a suitable spiro[4.5]decane precursor with a sulfonamide reagent under controlled conditions. For example, the reaction of spiro[4.5]decane with chlorosulfonamide in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[4.5]decane-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted spiro[4.5]decane derivatives.

Wissenschaftliche Forschungsanwendungen

Spiro[4

Wirkmechanismus

The mechanism of action of spiro[4.5]decane-6-sulfonamide involves its interaction with specific molecular targets. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and preventing the hydroxylation of target proteins . This can lead to the stabilization of hypoxia-inducible factors and modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[45]decane-6-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds

Eigenschaften

Molekularformel

C10H19NO2S

Molekulargewicht

217.33 g/mol

IUPAC-Name

spiro[4.5]decane-10-sulfonamide

InChI

InChI=1S/C10H19NO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2,(H2,11,12,13)

InChI-Schlüssel

QGIYNGXKMWUOLA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CCCC2)C(C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.